molecular formula C20H22N4O3 B2494126 6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905765-10-8

6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one

Katalognummer: B2494126
CAS-Nummer: 905765-10-8
Molekulargewicht: 366.421
InChI-Schlüssel: MAQIGUUEKWGBER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one is a chemical research compound belonging to a class of 1,2,4-triazin-5(4H)-one derivatives. These derivatives have been identified as a scaffold of significant interest in medicinal chemistry and pharmacological research, particularly in the development of tools for investigating G protein-coupled receptors (GPCRs) . Compounds with this core structure have been explored as positive allosteric modulators (PAMs), which are valuable for studying receptor function and signaling pathways in a pH-dependent manner . The structural features of this compound—specifically the 4-ethoxybenzyl moiety at the 6-position and the (2-methoxy-5-methylphenyl)amino group at the 3-position of the triazinone ring—are characteristic of molecules designed for high-affinity interaction with biological targets. Researchers utilize such compounds in hit-to-lead optimization campaigns and comprehensive structure-activity relationship (SAR) studies to elucidate the relationship between chemical structure and biological activity . This reagent serves as a key intermediate for synthetic chemists and a pharmacological probe for biologists aiming to explore novel cellular mechanisms. Application Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(2-methoxy-5-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-27-15-8-6-14(7-9-15)12-17-19(25)22-20(24-23-17)21-16-11-13(2)5-10-18(16)26-3/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQIGUUEKWGBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxy-Methylphenylamino Group: This step involves the reaction of the triazine intermediate with the appropriate amine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Structural Insights

  • LogP and Solubility : The 4-ethoxybenzyl group likely increases LogP compared to metribuzin (LogP ~1.8), reducing water solubility but improving membrane permeability.
  • Synthetic Challenges: Introducing the 2-methoxy-5-methylphenylamino group may require regioselective amination, as seen in for related triazinones.

Biologische Aktivität

6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one, a compound belonging to the triazine family, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of 350.4 g/mol. The structural characteristics include:

  • Triazine core : A heterocyclic structure that contributes to various biological activities.
  • Ethoxybenzyl and methoxy-methylphenyl substituents : These groups enhance the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of 6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one involves multi-step reactions starting from readily available precursors. Key steps typically include:

  • Formation of the triazine ring through cyclization reactions.
  • Introduction of the ethoxybenzyl and methoxy-methylphenyl groups via nucleophilic substitution.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazines exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain triazine derivatives demonstrated IC50 values in the micromolar range against breast cancer cells .

Antiviral Activity

Triazine derivatives have also been investigated for their antiviral properties. In vitro studies have shown that compounds within this class can inhibit viral replication mechanisms, particularly against HIV . The mechanism often involves interference with viral enzymes or host cell factors essential for viral propagation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazine ring and substituents significantly impact biological activity:

SubstituentEffect on Activity
Ethoxy groupEnhances lipophilicity and cellular uptake
Methoxy groupIncreases potency against specific cancer lines
Methyl groupModulates interaction with biological targets

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on human tumor cell lines (e.g., MCF-7) and found that it inhibited cell proliferation significantly compared to controls. The mechanism was linked to enhanced apoptosis through caspase activation .
  • Antiviral Properties : Another investigation focused on the compound's ability to inhibit HIV replication in vitro. The results indicated a dose-dependent reduction in viral load, suggesting potential for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 6-(4-ethoxybenzyl)-3-((2-methoxy-5-methylphenyl)amino)-1,2,4-triazin-5(4H)-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and coupling steps. Key conditions include:

  • Solvent Selection : Ethanol or methanol for recrystallization to enhance purity .
  • Temperature Control : Maintain 60–80°C during triazinone ring formation to minimize side products .
  • Catalysts : Acidic or basic catalysts (e.g., HCl or KOH) to facilitate amination and cyclization steps .
  • Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in DMSO-d6 to confirm substituent positions and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pKa values obtained from different non-aqueous titration solvents?

  • Methodological Answer :

  • Solvent Effects : Use tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol, DMF, or acetone. Polar solvents (e.g., DMF) stabilize ionized forms, lowering pKa, while less polar solvents (e.g., tert-butyl alcohol) yield higher pKa values .
  • Data Normalization : Apply the Dimroth-Reichardt ET(30)E_T(30) parameter to correlate solvent polarity with measured pKa .
  • Example Data :
SolventHalf-Neutralization Potential (mV)pKa
Isopropyl alcohol3208.2
DMF2807.5

Q. What strategies are recommended for resolving conflicting bioactivity data across different assay models for this triazinone derivative?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Dose-Response Curves : Perform 8-point serial dilutions (0.1–100 μM) to identify IC50 variability due to solvent interference (e.g., DMSO vs. ethanol) .
  • Off-Target Profiling : Screen against related enzymes (e.g., COX-2 or kinases) to rule out nonspecific binding .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action while integrating theoretical frameworks?

  • Methodological Answer :

  • Computational Docking : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., 1M17 for kinase targets) to predict binding affinities .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy or methoxy groups to assess steric/electronic effects .
  • Theoretical Linkage : Align findings with enzyme inhibition theories (e.g., competitive vs. allosteric) using Lineweaver-Burk plots .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Testing : Use the shake-flask method in buffers (pH 1–13) and solvents (e.g., hexane, ethanol) at 25°C. Centrifuge at 10,000 rpm to separate undissolved particles .
  • Confounding Factors : Account for polymorphic forms (e.g., amorphous vs. crystalline) via X-ray diffraction (XRD) .
  • Validation : Cross-check with HPLC retention times to confirm solubility trends .

Synthesis Optimization

Q. What steps can be taken to improve reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Isolation : Purify key intermediates (e.g., 4-ethoxybenzyl chloride) via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to optimize enantioselectivity .
  • Scale-Up Protocols : Use flow chemistry for exothermic reactions (e.g., nitration) to maintain temperature control and safety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.